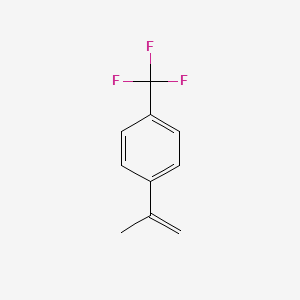

1-Isopropenyl-4-(trifluoromethyl)benzene

説明

1-Isopropenyl-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and an isopropenyl (-CH₂-C(CH₃)=CH₂) group at the ortho position. The trifluoromethyl group is a strong electron-withdrawing substituent, significantly altering the electronic and steric properties of the aromatic system. This compound is of interest in organic synthesis, particularly in the development of fluorinated polymers, agrochemicals, and pharmaceuticals, where its stability and reactivity under various conditions are advantageous.

特性

IUPAC Name |

1-prop-1-en-2-yl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIVSZSXUMTYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334691 | |

| Record name | 1-isopropenyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55186-75-9 | |

| Record name | 1-isopropenyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-Isopropenyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran, at elevated temperatures.

Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to achieve efficient production while minimizing costs and environmental impact .

化学反応の分析

1-Isopropenyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the isopropenyl group to an isopropyl group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Applications

1. Organic Synthesis

1-Isopropenyl-4-(trifluoromethyl)benzene serves as a crucial building block in organic synthesis. Its structure allows for the introduction of the trifluoromethyl group into more complex molecules, enhancing their lipophilicity and metabolic stability. This property is particularly beneficial in drug design, where increased membrane permeability is desired.

2. Electrophilic Aromatic Substitution

The presence of the trifluoromethyl group significantly alters the reactivity of the aromatic ring. It acts as a deactivating agent in electrophilic aromatic substitution reactions, drastically reducing the rate of reactions such as nitration and halogenation. For example, nitration is approximately 40,000 times slower than that of unsubstituted benzene due to the electron-withdrawing nature of the trifluoromethyl group.

Biological Applications

1. Antimicrobial and Anti-inflammatory Properties

Research has indicated that 1-Isopropenyl-4-(trifluoromethyl)benzene exhibits potential antimicrobial and anti-inflammatory activities. Studies have focused on its interaction with various biological targets, suggesting that it may influence metabolic and signaling pathways within cells .

2. Drug Development

The compound is being investigated for its role in drug development, particularly for pharmaceuticals that require improved pharmacokinetic properties. The trifluoromethyl group enhances the compound's ability to cross biological membranes, making it a candidate for further exploration in therapeutic applications .

Industrial Applications

1. Agrochemicals and Specialty Chemicals

In industrial settings, 1-Isopropenyl-4-(trifluoromethyl)benzene is utilized in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for creating formulations that require specific reactivity or stability under varying conditions.

2. Polymers and Coatings

The compound is also employed in the synthesis of polymers and coatings, where its trifluoromethyl group contributes to enhanced performance characteristics such as chemical resistance and durability .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enhances lipophilicity and metabolic stability |

| Electrophilic Reactions | Deactivating agent in aromatic substitution | Significantly slows down reactions |

| Biological Research | Antimicrobial and anti-inflammatory studies | Potential therapeutic applications |

| Drug Development | Design of pharmaceuticals | Improved pharmacokinetic properties |

| Industrial Production | Agrochemicals and specialty chemicals | Tailored reactivity and stability |

| Polymers & Coatings | Formulations requiring high performance | Enhanced chemical resistance |

Case Studies

-

Synthesis of Trifluoromethylated Compounds

A study demonstrated the successful synthesis of various trifluoromethylated compounds using 1-Isopropenyl-4-(trifluoromethyl)benzene as a precursor. The research highlighted the efficiency of this compound in producing derivatives with enhanced biological activity . -

Pharmacokinetic Studies

Investigations into the pharmacokinetic properties of drugs containing the trifluoromethyl group revealed improved absorption rates and bioavailability compared to their non-fluorinated counterparts. This study underscores the significance of 1-Isopropenyl-4-(trifluoromethyl)benzene in pharmaceutical formulations . -

Environmental Impact Assessments

Evaluations regarding the environmental impact of using 1-Isopropenyl-4-(trifluoromethyl)benzene in industrial processes have been conducted to ensure compliance with safety regulations while maximizing its utility in agrochemical production .

作用機序

The mechanism by which 1-Isopropenyl-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate bond formation. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

類似化合物との比較

Trifluoromethyl Group Influence

The -CF₃ group in 1-isopropenyl-4-(trifluoromethyl)benzene induces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This enhances resistance to electrophilic substitution but facilitates nucleophilic aromatic substitution (NAS) under specific conditions. Comparable compounds, such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (), exhibit similar electronic profiles, making them effective derivatization reagents for polyamines in chromatographic analysis due to their high reactivity with amino groups .

Isopropenyl vs. Other Alkyl/Alkenyl Substituents

- 1-Methyl-4-(trifluoromethyl)benzene (): The methyl group (-CH₃) is less sterically demanding than isopropenyl, resulting in lower steric hindrance and higher thermal stability. However, the absence of a double bond limits its utility in polymerization or cycloaddition reactions.

- 1-Ethynyl-4-(trifluoromethyl)benzene (): The ethynyl (-C≡CH) group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature absent in the isopropenyl analog. This makes ethynyl derivatives valuable for functionalizing carbon nanotubes .

Stability and Functionalization Challenges

- This contrasts with smaller substituents like -F or -NO₂ in 1-chloro-2-nitro-4-(trifluoromethyl)benzene (), which facilitate coupling reactions with indole derivatives .

- Fluorine-Specific Interactions : Derivatives like 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene () highlight the role of fluorine in tuning lipophilicity and metabolic stability, a property shared with the trifluoromethyl group in the target compound .

Research Findings and Industrial Relevance

- Derivatization Efficiency : 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene outperforms other reagents (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) in polyamine analysis due to superior linearity and precision (R² > 0.99) .

- Functionalization Strategies: The trifluoromethyl group in 1-ethynyl-4-(trifluoromethyl)benzene enables covalent bonding to carbon nanotubes, demonstrating its versatility in materials science .

- Synthetic Byproducts : Branched side products in trifluoromethylthio-substituted aromatics (e.g., 1-methoxy-4-[(pentafluoropropyl)thio]benzene , ) underscore challenges in isolating pure isomers, a consideration for scaling up 1-isopropenyl-4-(trifluoromethyl)benzene synthesis .

生物活性

1-Isopropenyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula . It features an isopropenyl group and a trifluoromethyl group attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. This compound is primarily used in organic synthesis and has garnered attention for its potential biological applications, particularly in medicinal chemistry.

Synthesis Methods

1-Isopropenyl-4-(trifluoromethyl)benzene can be synthesized through various methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This method involves using boron reagents and palladium catalysts under mild conditions, making it suitable for producing high yields of the desired compound while maintaining functional group tolerance.

The biological activity of 1-Isopropenyl-4-(trifluoromethyl)benzene is largely attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets such as enzymes and receptors .

Antimicrobial Properties

Research indicates that derivatives of 1-Isopropenyl-4-(trifluoromethyl)benzene exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound's derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that some derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. For example, specific derivatives showed IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating promising anticancer activity compared to standard drugs like doxorubicin .

Case Study: Anticancer Efficacy

A comparative study evaluated the efficacy of several 1-Isopropenyl-4-(trifluoromethyl)benzene derivatives against cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| Derivative B | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |

| Doxorubicin | MCF-7 | 1.93 | Microtubule destabilization |

These findings suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by modulating interactions with cellular targets .

Potential Drug Development Applications

Given its promising biological activities, 1-Isopropenyl-4-(trifluoromethyl)benzene is being explored as a precursor for drug development. Its derivatives are being synthesized and tested for improved pharmacokinetic properties, aiming to enhance bioavailability and reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。